molecular formula C8H4BrF2N B6591076 4-Bromo-2-(difluoromethyl)benzonitrile CAS No. 1261760-22-8

4-Bromo-2-(difluoromethyl)benzonitrile

Cat. No. B6591076
CAS RN: 1261760-22-8
M. Wt: 232.02 g/mol
InChI Key: ZBMBHUIHCFKBAH-UHFFFAOYSA-N
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Description

“4-Bromo-2-(difluoromethyl)benzonitrile” is an off-white crystalline compound . It is used as an intermediate for the synthesis of 4-Bromo-2-(difluoromethyl)phenylacetic Acid (B688526), which is a useful intermediate for organic synthesis and other chemical processes .


Synthesis Analysis

The synthesis of “this compound” involves multi-step reactions . The first step involves a reaction with N-bromosuccinimide in dichloromethane at 0°C for 45 hours. The second step involves a reaction with sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane at -5°C for 15 minutes, followed by heating at 50°C .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H4BrF2N . The average mass is 232.025 Da and the monoisotopic mass is 230.949509 Da .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 43-44°C . It has a density of 1.71 and a flash point of 99°C . It is insoluble in water but soluble in most common organic solvents .

Advantages and Limitations for Lab Experiments

One of the advantages of using BDF in lab experiments is its ability to interact with various biological systems. BDF has been shown to have a high affinity for certain enzymes and biomolecules, which makes it a useful tool for studying these systems. However, one of the limitations of using BDF in lab experiments is its potential toxicity. BDF has been shown to be toxic to certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for further research on BDF. One area of research is the development of BDF-based drugs for the treatment of various diseases. Another area of research is the development of BDF-based fluorescent probes for the detection of biological molecules. Additionally, further research is needed to fully understand the mechanism of action of BDF and its potential interactions with various biological systems.

Synthesis Methods

The synthesis of BDF involves a series of chemical reactions that result in the formation of the final product. One of the most commonly used methods for the synthesis of BDF is the reaction of 4-bromo-2-fluorobenzonitrile with difluoromethyl lithium. This reaction results in the formation of BDF as a white solid. Other methods for the synthesis of BDF include the reaction of 4-bromo-2-fluorobenzonitrile with difluoromethyl chloride or difluoromethyl bromide.

Scientific Research Applications

BDF has been extensively studied for its potential applications in scientific research. One of the most significant applications of BDF is in the field of medicinal chemistry. BDF has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. BDF has also been studied for its potential use as a fluorescent probe for the detection of biological molecules.

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only in well-ventilated areas .

properties

IUPAC Name

4-bromo-2-(difluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMBHUIHCFKBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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